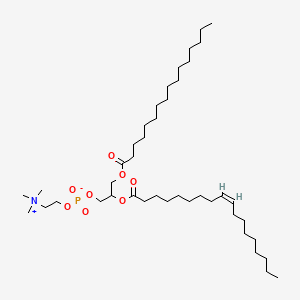

1-Palmitoyl-2-oleoylphosphatidylcholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Palmitoyl-2-oleoylphosphatidylcholine, also known as this compound, is a useful research compound. Its molecular formula is C42H82NO8P and its molecular weight is 760.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

POPC is widely utilized in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as carriers for drugs, genes, and vaccines. The ability of POPC to form stable unilamellar vesicles makes it particularly valuable in drug delivery applications.

- Stability and Efficiency : Studies have shown that liposomes formed from POPC exhibit high stability and encapsulation efficiency for various therapeutic agents, enhancing their effectiveness in drug delivery systems .

- Targeted Delivery : By modifying the surface properties of POPC liposomes, researchers can achieve targeted delivery to specific tissues or cells, improving therapeutic outcomes while minimizing side effects .

Membrane Studies

POPC is a key component in the study of biological membranes due to its resemblance to the phospholipid composition of cell membranes. Its applications in membrane research include:

- Model Membranes : POPC is often used to create model membranes that mimic biological systems. These models facilitate the study of membrane dynamics, protein interactions, and lipid behavior .

- Biophysical Characterization : Techniques such as fluorescence microscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to investigate the biophysical properties of POPC-containing membranes. This research contributes to understanding membrane fluidity, phase behavior, and permeability .

Biotechnology Applications

POPC has found numerous applications in biotechnology, particularly in the development of novel biotechnological tools and processes.

- Vesicle Formation Techniques : Recent advancements have streamlined the production of homogeneous unilamellar bilayer vesicles from POPC using bicelle-based approaches. This method enhances the efficiency of vesicle formation at room temperature, making it suitable for various biotechnological applications .

- Protein-Mediated Lipid Transfer Studies : POPC vesicles are utilized in studying protein-mediated lipid transfer activities. By monitoring lipid interactions within these vesicles, researchers gain insights into cellular processes such as lipid metabolism and membrane trafficking .

Food Industry Applications

In addition to its pharmaceutical and biotechnological uses, POPC has potential applications in the food industry:

- Nutraceuticals : The incorporation of POPC into food products can enhance the bioavailability of certain nutrients and active compounds. Its emulsifying properties help stabilize formulations containing oils and fats .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that liposomes composed of POPC significantly improved the delivery efficiency of anticancer drugs compared to traditional delivery methods. The encapsulation efficiency was measured at over 90%, indicating a robust platform for targeted cancer therapy .

Case Study 2: Membrane Interaction Studies

Research utilizing POPC model membranes revealed critical insights into how certain proteins interact with lipid bilayers. The findings highlighted the importance of lipid composition in modulating protein function, which has implications for drug design targeting membrane proteins .

Análisis De Reacciones Químicas

Oxidation Reactions

POPC’s unsaturated oleyl chain (C18:1) at the sn-2 position is highly reactive toward oxidative agents, particularly ozone.

Ozone-Induced Oxidation

Exposure to ambient ozone (20 ± 10 ppb) selectively oxidizes the C═C bond in the oleyl chain, forming hydrophilic oxidation products. Key findings include:

-

Reaction Site : The double bond in the oleyl chain (ω-9 position) is cleaved, generating oxidized lipid species with polar functional groups (e.g., aldehydes, ketones) .

-

Product Behavior : Oxidized lipids initially remain at the air-water interface, reorienting their hydrophilic groups toward water. Over time, these products dissolve into the aqueous phase .

-

Structural Impact : Oxidation disrupts monolayer integrity, as shown by π-A isotherm measurements and atomic force microscopy (AFM) .

Table 1: Ozone-Induced Oxidation of POPC

| Parameter | Details |

|---|---|

| Ozone Concentration | 20 ± 10 ppb (ambient levels) |

| Reaction Site | C═C bond in oleyl chain (ω-9) |

| Key Techniques | Sum frequency generation (SFG) spectroscopy, AFM, π-A isotherms |

| Products | Hydrophilic oxidized lipids (e.g., aldehydes) |

| Stability | Oxidized monolayer destabilizes within hours |

Oxidative Degradation Pathways

POPC oxidation follows radical-mediated pathways under pro-oxidant conditions:

Interaction with Reactive Peptides

While not a direct chemical reaction, POPC’s interaction with melittin (a membrane-disrupting peptide) alters its structural dynamics:

-

Binding Kinetics : Surface plasmon resonance (SPR) reveals melittin binds POPC bilayers with an apparent affinity (KD) decreasing at higher peptide/lipid ratios .

-

Two-State Model : Binding involves an initial adsorption phase followed by a rearrangement phase, suggesting partial lipid reorganization .

Miscibility with Neutral Lipids

POPC mixes with neutral lipids (e.g., triolein, diolein) at the argon-water interface, forming:

-

Stoichiometric Complexes : At low concentrations of neutral lipids, POPC forms a 2D complex with defined packing .

-

Phase Separation : Excess neutral lipids phase-separate above a critical stoichiometry, observed via surface pressure-composition isotherms .

Stability Considerations

-

Ambient Instability : Unsaturated POPC monolayers degrade rapidly in ozone-rich environments, necessitating caution in experimental storage and handling .

-

Temperature Sensitivity : Molecular dynamics show POPC’s acyl chain disorder increases with temperature, mimicking effects seen with peptide interactions .

Propiedades

Número CAS |

6753-55-5 |

|---|---|

Fórmula molecular |

C42H82NO8P |

Peso molecular |

760.1 g/mol |

Nombre IUPAC |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20- |

Clave InChI |

WTJKGGKOPKCXLL-MRCUWXFGSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Key on ui other cas no. |

26662-91-9 |

Sinónimos |

1-palmitoyl-2-oleoyl-lecithin 1-palmitoyl-2-oleoyl-phosphatidylcholine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-oleoylphosphatidylcholine 1-palmitoyl-2-oleoylphosphatidylcholine, (R)-(Z)-isomer 1-palmotoyl-2-oleoylglycero-3-phosphocholine 1-POPC alpha-phosphatidylcholine-beta-oleoyl-gamma-palmitoyl beta-oleoyl-gamma-palmitoyl-L-alpha-phosphatidylcholine palmitoyloleoylphosphatidylcholine POPC lipid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.